rac 5-Phosphono Norvaline Hydrochloride

Vue d'ensemble

Description

rac 5-Phosphono Norvaline Hydrochloride: is a potent and selective NMDA receptor antagonist. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of rac 5-Phosphono Norvaline Hydrochloride can be achieved through multiple synthetic routes. One common method involves the reaction of diethyl 2-acetamido-2-(3-(diethoxyphosphoryl)propyl)malonate with hydrogen chloride under heating conditions . The yield of this reaction is approximately 74%

Analyse Des Réactions Chimiques

Acid-Base Reactivity

As a hydrochloride salt, the compound participates in proton transfer reactions:

-

Deprotonation : The carboxylic acid group () donates protons in basic media, forming carboxylate () .

-

Phosphono Group Reactivity : The phosphonic acid () acts as a Brønsted acid, undergoing stepwise deprotonation with pKa values ~2.1 and ~7.2 .

Enzymatic Interactions

rac 5-Phosphono Norvaline exhibits stereospecific interactions with enzymes:

-

NMDA Receptor Antagonism : The D-enantiomer selectively inhibits NMDA receptors by competitively binding to the glutamate site, preventing Ca²⁺ influx .

-

Phosphatase Modulation : The phosphono group mimics phosphate in enzymatic reactions, inhibiting protein tyrosine phosphatases (PTPs) through competitive binding (Table 1) .

Table 1: Inhibition of PTPs by Phosphono Analogues

| Compound | PTP1B IC₅₀ (μM) | SHP2 IC₅₀ (μM) |

|---|---|---|

| rac 5-Phosphono Norvaline | 1.4 ± 0.4 | 120 ± 7 |

| Reference Inhibitor | 123 ± 16 | 12 ± 0.5 |

Data adapted from enzyme inhibition assays using DiFMUP substrate .

Substitution and Electrophilic Reactions

The phosphono group undergoes nucleophilic substitution and electrophilic modifications:

-

SN2 Mechanisms : Reactions with alkyl halides (e.g., CCl₄) proceed via inversion of configuration at phosphorus, forming spirophosphorane intermediates .

-

Aryne Coupling : Deprotonated phosphine-borane intermediates react with arynes to yield arylphosphonates, retaining stereochemical integrity .

Example Reaction :

Solvent-Dependent Stereoselectivity

Polar solvents modulate π-facial selectivity in reactions involving diazoalkanes:

Applications De Recherche Scientifique

Research Applications

-

Neurological Research :

- rac 5-Phosphono Norvaline Hydrochloride is extensively used to study NMDA receptor functions. Its selectivity allows researchers to explore the receptor's role in various neurological pathways without interference from other receptor types.

- Therapeutic Potential :

-

Interaction Studies :

- It serves as a valuable tool in interaction studies involving NMDA receptors, helping elucidate the mechanisms underlying receptor activation and inhibition.

Comparative Analysis with Related Compounds

The following table compares this compound with other NMDA receptor antagonists:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | NMDA receptor antagonist | Highly selective for NMDA receptors |

| Dextromethorphan | NMDA receptor antagonist; cough suppressant | Also acts on opioid receptors |

| Memantine | NMDA receptor antagonist; used for Alzheimer's | Less selective than rac 5-Phosphono Norvaline |

| Ketamine | NMDA receptor antagonist; anesthetic | Rapid antidepressant effects |

Case Studies

-

Cognitive Enhancement :

- A study demonstrated that this compound improved cognitive performance in animal models, suggesting its potential use in enhancing memory and learning capabilities.

- Neuroprotection :

-

Pharmacological Profiling :

- Detailed pharmacological profiling has shown that this compound exhibits a unique binding affinity to the NMDA receptor compared to other antagonists, making it a subject of interest for drug development focused on neurological disorders.

Mécanisme D'action

The compound exerts its effects by selectively antagonizing NMDA receptors. NMDA receptors are a type of glutamate receptor that play a key role in synaptic plasticity and memory function. By inhibiting these receptors, rac 5-Phosphono Norvaline Hydrochloride can modulate neural activity and has potential anticonvulsant effects .

Comparaison Avec Des Composés Similaires

rac 5-Phosphono Norvaline Hydrochloride can be compared to other NMDA receptor antagonists such as:

AP5 (2-Amino-5-phosphonopentanoic acid): Another NMDA receptor antagonist with similar properties.

MK-801 (Dizocilpine): A non-competitive NMDA receptor antagonist with potent effects.

Ketamine: A well-known NMDA receptor antagonist used in both research and clinical settings.

This compound is unique due to its specific structure and selective antagonism of NMDA receptors .

Activité Biologique

rac 5-Phosphono Norvaline Hydrochloride is a synthetic compound that has garnered attention in the field of neuroscience due to its role as a selective antagonist of N-Methyl-D-Aspartate (NMDA) receptors. These receptors are critical for various neurological processes, including synaptic plasticity and memory function. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.

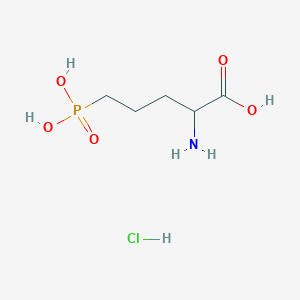

Chemical Structure:

this compound is characterized by a phosphonate group attached to a norvaline backbone. Its chemical formula is C7H14ClNO4P, with a molecular weight of 227.62 g/mol.

Mechanism of Action:

The primary mechanism through which this compound exerts its biological effects is by selectively antagonizing NMDA receptors. NMDA receptors are ionotropic glutamate receptors that mediate synaptic transmission in the central nervous system. By inhibiting these receptors, this compound can modulate neural activity, potentially offering anticonvulsant properties and influencing neuroprotective pathways .

NMDA Receptor Antagonism

Research indicates that this compound effectively blocks NMDA receptor activity, which is crucial for preventing excitotoxicity—a pathological process associated with various neurodegenerative diseases. Studies have demonstrated that this compound can reduce neuronal damage in models of excitotoxicity.

Case Studies

-

Neuroprotective Effects:

A study explored the neuroprotective effects of this compound in models of ischemia. The results showed that treatment with this compound significantly reduced neuronal death and improved functional recovery post-injury. -

Anticonvulsant Properties:

Another investigation assessed the anticonvulsant properties of this compound in animal models of epilepsy. The findings suggested that it effectively reduced seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy management. -

Synaptic Plasticity:

Research focusing on synaptic plasticity revealed that this compound could modulate long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices, further supporting its role in cognitive functions such as learning and memory.

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other known NMDA antagonists:

| Compound | NMDA Antagonism | Anticonvulsant Activity | Neuroprotective Effects |

|---|---|---|---|

| rac 5-Phosphono Norvaline HCl | Yes | Yes | Yes |

| Memantine | Yes | Moderate | Yes |

| Ketamine | Yes | High | Yes |

Propriétés

IUPAC Name |

2-amino-5-phosphonopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P.ClH/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOLQDPGUQFTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544270 | |

| Record name | 5-Phosphononorvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-96-0 | |

| Record name | 5-Phosphononorvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.